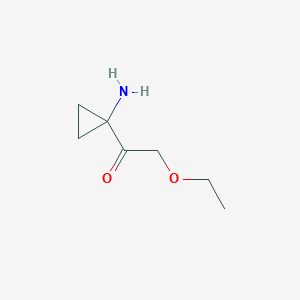
1-(1-Aminocyclopropyl)-2-ethoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)-2-ethoxyethan-1-one is a unique organic compound characterized by its cyclopropyl and ethoxy functional groups
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)-2-ethoxyethan-1-one involves several steps, typically starting with the preparation of the cyclopropyl ring. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often involve the use of diazo compounds, ylides, and carbene intermediates for cyclopropanation .
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Aminocyclopropyl)-2-ethoxyethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-2-ethoxyethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor to ethylene, influencing various physiological processes . The compound can also modulate signaling pathways by interacting with proteins and enzymes involved in cell growth and development .
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)-2-ethoxyethan-1-one can be compared to other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a well-known precursor to ethylene in plants and has similar biological activities.
(1-Aminocyclopropyl)phosphonic acids: These compounds share the cyclopropyl group and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-2-ethoxyethanone |
InChI |
InChI=1S/C7H13NO2/c1-2-10-5-6(9)7(8)3-4-7/h2-5,8H2,1H3 |
InChI Key |
BHBMYXDQTZAUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)C1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220505.png)
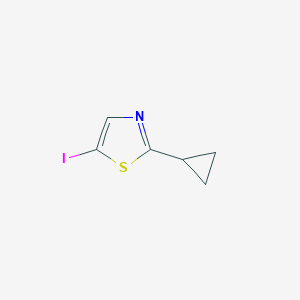
![tert-Butyl N-{3-methyl-1-[(propan-2-yl)amino]butan-2-yl}carbamate](/img/structure/B13220521.png)
![3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine](/img/structure/B13220527.png)
![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B13220528.png)
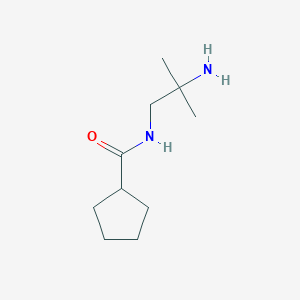
![6-Amino-1-ethyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13220539.png)
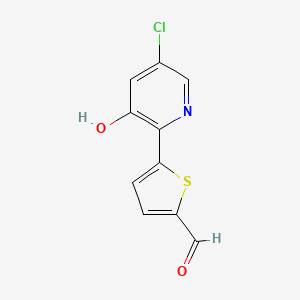


![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13220575.png)
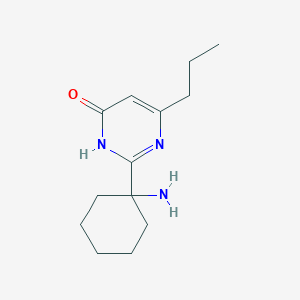
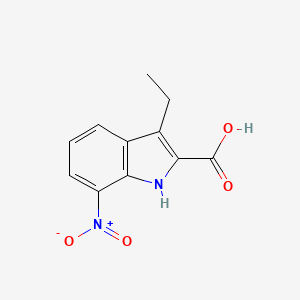
![Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)
